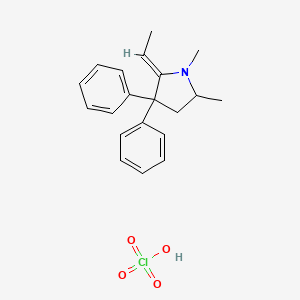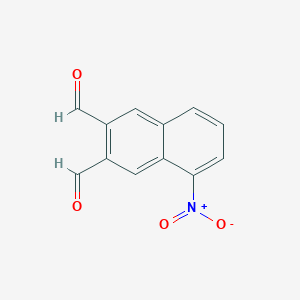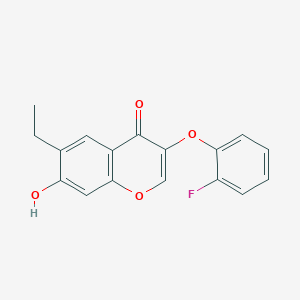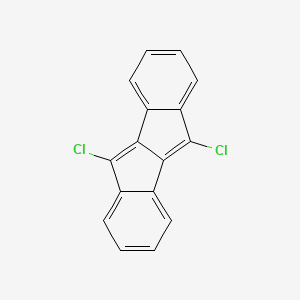
2-Chloro-N-(2-chlorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-N-(2-clorobencil)benzamida es un compuesto orgánico con la fórmula molecular C14H11Cl2NO. Es un derivado de la benzamida, donde el nitrógeno de la amida está sustituido por un grupo 2-clorobencilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-N-(2-clorobencil)benzamida generalmente implica la reacción de cloruro de 2-clorobenzoílo con 2-clorobencilamina. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la síntesis de 2-Cloro-N-(2-clorobencil)benzamida se puede ampliar utilizando recipientes de reacción más grandes y optimizando las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-N-(2-clorobencil)benzamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Sustitución Nucleofílica: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de cloro pueden ser reemplazados por otros nucleófilos.
Oxidación y Reducción: El compuesto se puede oxidar o reducir en condiciones apropiadas para formar diferentes productos.
Hidrólisis: El enlace amida en el compuesto se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio, hidróxido de potasio y otros nucleófilos.
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.
Hidrólisis: Se pueden utilizar condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).
Principales Productos Formados
Sustitución Nucleofílica: Los productos dependen del nucleófilo utilizado.
Oxidación: Derivados oxidados del compuesto original.
Reducción: Derivados reducidos del compuesto original.
Hidrólisis: Ácido 2-clorobenzoico y 2-clorobencilamina.
Aplicaciones Científicas De Investigación
2-Cloro-N-(2-clorobencil)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-N-(2-clorobencil)benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Cloro-N-(4-clorobencil)benzamida
- 2-Cloro-N-(2,3-diclorofenil)benzamida
- 2-Cloro-N-(2-piridinilmetil)benzamida
Singularidad
2-Cloro-N-(2-clorobencil)benzamida es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir una reactividad y una actividad biológica diferentes, lo que lo hace valioso para aplicaciones de investigación específicas.
Propiedades
Fórmula molecular |
C14H11Cl2NO |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18) |
Clave InChI |
AFTFEXOMQDSVDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)


![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)


